Dimethylsulfoxonium methylide

Cyclopropanation Corey-Chaykovsky reaction Regioselectivity

Dimethylsulfoxonium methylide (CAS 5367-24-8, also known as Corey’s reagent or the Corey-Chaykovsky reagent) is a semi-stabilized sulfur ylide of formula C₃H₈OS. It is typically generated in situ from trimethylsulfoxonium salts (iodide or chloride) by deprotonation with a strong base such as NaH in DMSO.

Molecular Formula C3H8OS
Molecular Weight 92.16 g/mol
CAS No. 5367-24-8
Cat. No. B1232248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsulfoxonium methylide
CAS5367-24-8
Synonymsdimethylsulfoxonium methylide
Molecular FormulaC3H8OS
Molecular Weight92.16 g/mol
Structural Identifiers
SMILESCS(=C)(=O)C
InChIInChI=1S/C3H8OS/c1-5(2,3)4/h1H2,2-3H3
InChIKeyDKWOHBPRFZIUQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethylsulfoxonium Methylide (CAS 5367-24-8) – Procurement-Ready Sulfoxonium Ylide for Industrial Cyclopropanation and Enantioselective Epoxidation


Dimethylsulfoxonium methylide (CAS 5367-24-8, also known as Corey’s reagent or the Corey-Chaykovsky reagent) is a semi-stabilized sulfur ylide of formula C₃H₈OS [1]. It is typically generated in situ from trimethylsulfoxonium salts (iodide or chloride) by deprotonation with a strong base such as NaH in DMSO [2]. As a nucleophilic methylene transfer reagent, it reacts with aldehydes and ketones to form epoxides, but its signature differentiation lies in its preferential cyclopropanation of α,β-unsaturated carbonyls (enones), in contrast to the epoxidation-dominant pathway of the unstabilized analog dimethylsulfonium methylide [3].

Dimethylsulfoxonium Methylide (CAS 5367-24-8) – Why Unstabilized Sulfonium Ylide Substitution Compromises Reaction Outcome and Yield


Attempting to substitute dimethylsulfoxonium methylide with the more reactive but less stable dimethylsulfonium methylide in cyclopropanation workflows is a documented failure mode. The two ylides diverge sharply in their reactivity toward enones: dimethylsulfonium methylide preferentially undergoes 1,2-addition to yield epoxides (e.g., 87% epoxide yield with chalcone), whereas dimethylsulfoxonium methylide selectively proceeds via 1,4-addition to furnish cyclopropanes (e.g., 95% cyclopropane yield with chalcone) [1]. This differential regioselectivity is thermodynamically driven by the enhanced stability of the sulfoxonium ylide conferred by the S=O group [2]. Generic substitution without verifying the specific ylide identity therefore risks complete chemoselectivity inversion and compromised synthetic routes.

Dimethylsulfoxonium Methylide (CAS 5367-24-8) – Quantitative Differentiators vs. Dimethylsulfonium Methylide and Other Ylides


Chemoselectivity Inversion: Cyclopropanation (95%) vs. Epoxidation (87%) on Chalcone

Dimethylsulfoxonium methylide demonstrates a complete reversal of chemoselectivity compared to dimethylsulfonium methylide when reacting with chalcone, a model α,β-unsaturated ketone [1]. The sulfoxonium ylide furnishes the cyclopropane in 95% yield via 1,4-addition, whereas the sulfonium ylide produces the epoxide in 87% yield via 1,2-addition under comparable conditions [1]. DFT calculations attribute this divergence to thermodynamic stability differences; the sulfoxonium ylide is more stable and favors the cyclopropanation pathway with a computed activation barrier of 17.5 kcal/mol (cyclopropanation) versus 23.0 kcal/mol (epoxidation), whereas the sulfonium ylide shows a reversed barrier profile (15.5 kcal/mol cyclopropanation vs. 13.3 kcal/mol epoxidation) [2].

Cyclopropanation Corey-Chaykovsky reaction Regioselectivity

Catalytic Asymmetric Epoxidation: Up to 97% ee and >99% Yield with La-Li₃-BINOL Catalyst

Dimethylsulfoxonium methylide enables highly enantioselective epoxidation of ketones when paired with a chiral La-Li₃-BINOL (LLB) catalyst system, delivering 2,2-disubstituted terminal epoxides with enantiomeric excess (ee) values ranging from 97% down to 91% and yields exceeding 99% to 88% across a broad range of methyl ketones [1]. The reaction proceeds smoothly at room temperature with 1–5 mol% catalyst loading in the presence of achiral phosphine oxide additives [1]. In contrast, alternative asymmetric epoxidation methods for geminally disubstituted terminal alkenes (e.g., Shi epoxidation) achieve lower enantioselectivity (e.g., 86% ee for α-t-Bu-substituted styrene, with poorer performance for smaller substituents) [1].

Asymmetric catalysis Enantioselective epoxidation Chiral building blocks

Stereospecific Ester Cleavage: Quantitative Retention of Enantiopurity (0% Racemization)

Dimethylsulfoxonium methylide reacts with esters under mild, room-temperature conditions to afford the corresponding carboxylic acids without racemization of stereogenic centers [1]. When the procedure was performed on enantiopure ester substrates, the reaction proceeded with complete retention of configuration (0% observed racemization) [1]. This contrasts with standard hydrolytic ester cleavage methods (acidic or basic hydrolysis), which often induce partial racemization of adjacent stereocenters. Mechanistic studies using ¹⁸O-labeled reagents confirmed the reaction does not proceed via a hydrolysis pathway [1].

Ester cleavage Racemization-free Chiral pool preservation

Anti-Selective Cyclopropanation of Linear Enones: Diastereoselectivity >10:1 (anti/syn)

Cyclopropanation of linear α,β-unsaturated ketones with dimethylsulfoxonium methylide proceeds with high anti-selectivity, achieving anti/syn ratios greater than 10:1 when using tert-butyldimethylsilyl (TBS)- or tert-butyldiphenylsilyl (TBDPS)-protected substrates [1]. The stereochemical outcome is influenced by protecting group choice, solvent, and temperature, with the silyl-protected systems delivering optimal diastereocontrol [1]. No directly comparable data for dimethylsulfonium methylide under identical conditions are available; however, the stereoselectivity profile represents a distinct advantage for stereocontrolled cyclopropane construction.

Diastereoselective cyclopropanation Anti-addition Stereocontrol

Solid-State Stability Enhancement via Borane Complexation: Thermal Stability >100 °C

While free dimethylsulfoxonium methylide is air- and moisture-sensitive and must be generated in situ, its borane complexes (e.g., ylide·B(C₆F₅)₃) can be isolated as room-temperature-stable solids that withstand temperatures exceeding 100 °C without decomposition [1]. Differential scanning calorimetry analysis across a series of borane complexes (R = H, Ph, C₆F₅, F) shows increasing decomposition temperature across the series, with heats of reaction ranging from −54.7 kcal/mol (R = H) to −15.7 kcal/mol (R = Ph) [1]. This contrasts with the free ylide, which has no defined shelf stability and must be prepared immediately before use [2].

Ylide stabilization Borane complexes Thermal stability

Dimethylsulfoxonium Methylide (CAS 5367-24-8) – High-Value Application Scenarios Driven by Quantitative Evidence


Stereoselective Cyclopropanation of α,β-Unsaturated Ketones for Pharmaceutical Intermediate Synthesis

For medicinal chemistry and process development groups requiring cyclopropane-containing pharmacophores, dimethylsulfoxonium methylide is the reagent of choice. As demonstrated by the 95% cyclopropanation yield on chalcone [1] and anti/syn ratios exceeding 10:1 with protected substrates [2], this ylide reliably delivers cyclopropanes where dimethylsulfonium methylide would yield epoxides instead. The methodology has been validated in the formal synthesis of eicosanoid natural products, confirming its utility in complex target synthesis [2].

Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides for Chiral API Building Blocks

Procurement of dimethylsulfoxonium methylide, when paired with the La-Li₃-BINOL (LLB) chiral catalyst system, enables the asymmetric epoxidation of methyl ketones to yield 2,2-disubstituted terminal epoxides with 97–91% ee and yields up to >99% [3]. This application is particularly relevant for CROs and pharmaceutical manufacturers synthesizing chiral epoxide intermediates, offering a validated high-performance route that outperforms asymmetric alkene epoxidation alternatives for this challenging substrate class [3].

Racemization-Free Ester Deprotection in Peptide and Natural Product Synthesis

In peptide chemistry and natural product total synthesis where stereochemical integrity of ester-protected intermediates is paramount, dimethylsulfoxonium methylide offers a mild, room-temperature ester cleavage method that proceeds with 0% racemization [4]. The method has been extended to simultaneous deprotection of amino and carboxyl functions in N-Fmoc-α-amino acid and N-Fmoc-peptide esters [5], providing a streamlined alternative to sequential deprotection protocols that risk epimerization.

Living C1 Polymerization for Precision Polyethylene Synthesis

Dimethylsulfoxonium methylide serves as a C1 monomer in borane-initiated living polymerization, enabling the synthesis of perfectly linear polymethylene (polyethylene) with precise molecular weight control [6]. The borane complexes of the ylide (e.g., ylide·B(C₆F₅)₃) are isolable solids with >100 °C thermal stability [6], facilitating handling and storage for polymerization applications. This differentiates it from other sulfur ylides that lack comparable polymerization utility.

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